molecular formula C24H19NO4 B2851408 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-80-6

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No. B2851408
CAS RN: 923157-80-6
M. Wt: 385.419
InChI Key: FKYFHRXCUHUOON-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research .


Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Antimicrobial Applications

The synthesis of derivatives incorporating thiazole rings, closely related to the compound , demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal infections. This suggests potential applications in developing therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

G Protein-Coupled Receptor (GPR35) Agonists

Studies on derivatives of chromen-4-one have identified potent and selective agonists for the orphan G protein-coupled receptor GPR35, indicating applications in biomedical research to elucidate the receptor's physiological and pathological roles. Such compounds may also serve as pharmacological tools or lead compounds in drug development (Thimm, Funke, Meyer, & Müller, 2013).

Organic Synthesis and Material Science

The use of ionic liquids in the synthesis of benzo[c]chromen-6-ones has been explored, demonstrating faster Suzuki coupling reactions and a simplified process for converting methyl 2-(2-methoxyphenyl)benzoate products to benzo[c]chromen-6-ones. This methodology has applications in the efficient synthesis of complex organic molecules and can be scaled up for industrial purposes (Kemperman et al., 2006).

Cytotoxic Activity

Compounds structurally related to the one have shown significant cytotoxic activity against various human cancer cell lines, indicating their potential as leads for developing anticancer agents (Raj et al., 2010).

Antioxidant Agents

Research into benzamide derivatives, including those with substitutions similar to N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, has highlighted potent antioxidant properties. These findings support the compound's potential application in designing new antioxidant agents for therapeutic or nutritional uses (Perin et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)24(27)25-16-11-12-22-19(13-16)20(26)14-23(29-22)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYFHRXCUHUOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

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